Product packaging for 4-Amino-3,3-difluorobutanoic acid(Cat. No.:CAS No. 1258651-00-1)

4-Amino-3,3-difluorobutanoic acid

Cat. No.: B1524109
CAS No.: 1258651-00-1
M. Wt: 139.1 g/mol
InChI Key: WXGKXOWURHJBDJ-UHFFFAOYSA-N
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Description

4-Amino-3,3-difluorobutanoic acid is a useful research compound. Its molecular formula is C4H7F2NO2 and its molecular weight is 139.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F2NO2 B1524109 4-Amino-3,3-difluorobutanoic acid CAS No. 1258651-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,3-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-4(6,2-7)1-3(8)9/h1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKXOWURHJBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorine Chemistry and Amino Acid Analogs Research

4-Amino-3,3-difluorobutanoic acid is a synthetic compound that holds a significant position at the intersection of fluorine chemistry and amino acid analog research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.ai Fluorine's high electronegativity, the second smallest atomic radius, and the strength of the carbon-fluorine bond contribute to unique characteristics such as increased metabolic stability, enhanced lipophilicity, and altered acidity of neighboring functional groups. iris-biotech.de In the context of amino acids, these modifications can lead to the development of non-proteinogenic amino acids with novel therapeutic potential. ontosight.ai

As an analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound is of particular interest. wikipedia.orgwikipedia.org GABA analogs are a class of compounds designed to mimic or modulate the effects of GABA, often with applications as anticonvulsants, anxiolytics, and sedatives. wikipedia.org The strategic placement of two fluorine atoms at the 3-position of the butanoic acid backbone is a key feature of this molecule, intended to influence its interaction with biological targets like GABA-metabolizing enzymes.

Historical Trajectory and Initial Discoveries Pertaining to 4 Amino 3,3 Difluorobutanoic Acid

The development of fluorinated GABA analogs is part of a broader effort in medicinal chemistry to create more effective and specific therapeutic agents. Research into halogenated analogs of GABA has been ongoing for decades, with a focus on designing inactivators and inhibitors of GABA aminotransferase (GABA-AT). nih.gov This enzyme is responsible for the degradation of GABA, and its inhibition can lead to increased GABA levels in the brain, which has therapeutic implications for neurological disorders such as epilepsy and Parkinson's disease. nih.govnih.gov

While the specific timeline for the initial synthesis of 4-amino-3,3-difluorobutanoic acid is not extensively documented in the public domain, the investigation of structurally related compounds provides context. For instance, research into 4-amino-3-fluorobutanoic acid as a potential inactivator of GABA-AT was reported as early as 1981. nih.gov These early studies on monofluorinated analogs paved the way for the exploration of difluorinated and other halogenated derivatives, driven by the quest for compounds with improved pharmacological profiles.

Significance of 4 Amino 3,3 Difluorobutanoic Acid As a Molecular Scaffold and Non Canonical Amino Acid in Advanced Organic and Biochemical Synthesis

The structure of 4-amino-3,3-difluorobutanoic acid makes it a valuable molecular scaffold in the design of more complex molecules. The difluoro group can serve as a stable bioisostere for other chemical groups, influencing the conformation and electronic properties of the molecule. This allows for the systematic exploration of structure-activity relationships in drug discovery.

As a non-canonical amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced properties. ontosight.ai The presence of fluorine can increase the proteolytic stability of peptides, making them more suitable as drug candidates. iris-biotech.de The unique stereoelectronic properties of the C-F bond can also be used to probe and understand enzyme mechanisms and protein-protein interactions. iris-biotech.de

The synthesis of such fluorinated amino acids often requires specialized chemical methods. For example, the synthesis of related difluoromethylene analogues has been achieved through multi-step routes involving key reactions like the treatment of ketones with reagents such as 2-PySO₂CF₂H to introduce the difluoromethylene group. nih.gov

Computational and Theoretical Investigations of 4 Amino 3,3 Difluorobutanoic Acid

Quantum Mechanical Studies of Electronic Structure, Bonding, and Charge Distribution

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of 4-Amino-3,3-difluorobutanoic acid at an electronic level. Density Functional Theory (DFT) and Hartree-Fock (HF) are the principal theories employed for these investigations. longdom.org By solving the Schrödinger equation for the molecule, these methods can elucidate its electronic structure, the nature of its chemical bonds, and the distribution of charge across the atoms.

A primary focus of such studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. longdom.org For related amino acid structures, DFT calculations have been used to determine these global reactivity descriptors. sciforum.net

Molecular Electrostatic Potential (MEP) maps are also generated through QM calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions of positive and negative potential. Red-colored areas (most negative) indicate favorable sites for electrophilic attack, while blue areas (most positive) are susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show a strong negative potential around the carboxylic oxygen atoms and the electronegative fluorine atoms, with positive potential concentrated around the ammonium (B1175870) group.

Furthermore, QM calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The introduction of two fluorine atoms at the C3 position significantly influences the geometry and electronic properties compared to its non-fluorinated analog, γ-aminobutyric acid (GABA). The strong electron-withdrawing effect of the fluorine atoms alters the charge distribution along the carbon backbone, impacting the acidity of the carboxylic group and the basicity of the amino group.

Parameter Description Typical Method
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalDFT/B3LYP
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalDFT/B3LYP
Energy Gap (ΔE)ELUMO - EHOMO; indicates chemical reactivityDFT/B3LYP
Ionization Potential (I)-EHOMODFT/B3LYP
Electron Affinity (A)-ELUMODFT/B3LYP
Electronegativity (χ)-(EHOMO + ELUMO)/2DFT/B3LYP
Chemical Hardness (η)(ELUMO - EHOMO)/2DFT/B3LYP
Electrophilicity Index (ω)χ2 / (2η)DFT/B3LYP

Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Quantum Chemistry

The conformational landscape of this compound is critical for its biological activity, as its shape dictates how it interacts with protein binding sites. Conformational analysis is typically performed using a combination of molecular mechanics (MM) for broad exploration and more accurate quantum chemistry (QM) methods for refining the energies of key conformers. nih.gov

The rotation around the C-C bonds of the butanoic acid backbone gives rise to various staggered conformations. For the related molecule 4-amino-3-fluorobutanoic acid, studies have shown that the gauche conformation, where the C-F and C-NH3+ bonds are proximal, is energetically favored over the anti conformation due to a stabilizing charge-dipole interaction. nih.gov In this compound, the presence of a gem-difluoro group at the C3 position introduces even more complex stereoelectronic effects. The two C-F bonds create a strong local dipole moment, which significantly influences the conformational preferences of the molecule.

Computational studies on 1,3-difluorinated alkanes have demonstrated that the polarity of the medium plays a substantial role in conformational stability. nih.gov While certain conformers may be preferred in the gas phase, their relative energies can shift in solvents like water. For this compound, a potential energy surface (PES) scan, performed by systematically rotating the dihedral angles of the backbone, would reveal the various low-energy minima (stable conformers) and the transition states that separate them. longdom.org It is hypothesized that conformers allowing for intramolecular hydrogen bonding between the ammonium and carboxylate groups (in its zwitterionic form) would be particularly stable.

Table 2: Key Conformations for a Butanoic Acid Backbone (This table describes general conformations; specific energy values for this compound require dedicated computational studies.)

Dihedral Angle (C2-C3-C4-N) Conformation Name Description
~60°GaucheThe amino group is positioned close to the C2 carbon.
~180°Anti / ExtendedThe amino group is positioned furthest from the C2 carbon, leading to an extended molecular shape.
~-60°GaucheEnantiomeric to the +60° gauche conformation.

Prediction of Spectroscopic Parameters (NMR, IR) and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimentally obtained data and confirm molecular structures. DFT and HF methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. longdom.org

To predict NMR spectra, the magnetic shielding tensors for each nucleus (e.g., 1H, 13C, 19F) are calculated for the optimized geometry of the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, predicting the 19F NMR spectrum would be particularly important for confirming the gem-difluoro substitution.

Similarly, IR spectroscopy predictions involve calculating the vibrational frequencies and their corresponding intensities. This is achieved by performing a frequency calculation on the optimized structure, which yields a set of normal modes of vibration. longdom.org Each mode corresponds to a specific molecular motion (e.g., C-F stretch, N-H bend, C=O stretch). Comparing the calculated IR spectrum with an experimental one helps in assigning the observed absorption bands to specific vibrations within the molecule. Discrepancies between predicted and experimental values are common due to solvent effects and the inherent approximations in computational methods, so a scaling factor is often applied to the calculated frequencies.

Parameter Nucleus/Bond Predicted Value (e.g., ppm or cm-1) Experimental Value (e.g., ppm or cm-1)
13C NMR Chemical ShiftC3 (CF2)ValueValue
19F NMR Chemical ShiftC-FValueValue
IR FrequencyC=O StretchValueValue
IR FrequencyC-F StretchValueValue

Elucidation of Reaction Mechanisms and Transition State Structures using Density Functional Theory (DFT)

DFT calculations are instrumental in exploring the mechanisms of chemical reactions, including those for the synthesis or metabolic transformation of this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states (TS). nih.gov

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. DFT allows for the precise calculation of these energy barriers. nih.gov For instance, a study on the inactivation mechanism of human ornithine aminotransferase by a difluoromethyl-containing analogue used DFT to calculate the pKa values of key intermediates, providing insight into the reaction pathway. nih.gov

For a potential synthesis route to this compound, DFT could be used to model each elementary step, calculate the free-energy profile, and identify the rate-determining step. nih.gov This computational insight helps in optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity. It can also be used to understand potential enzymatic reactions by modeling the molecule within an enzyme's active site and calculating the pathway for its conversion.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules (e.g., water) over time. ua.pt

These simulations provide a dynamic picture of how the molecule is solvated. Key analyses include the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from atoms on the solute, revealing the structure of the hydration shell. MD simulations are also used to quantify intermolecular interactions, such as the number and lifetime of hydrogen bonds between the molecule's amino and carboxyl groups and the surrounding water molecules. nih.gov

The potential of mean force (PMF) can be calculated to understand the thermodynamics of moving the molecule from the bulk solvent to an interface, such as a cell membrane. diva-portal.org For this compound, MD simulations would be crucial for understanding how the gem-difluoro group affects its solubility and its interactions with the aqueous environment, which are critical for its transport and function in a biological system.

In Silico Docking Studies for Hypothesizing Biochemical Interactions (excluding clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is widely used to hypothesize how a molecule like this compound might interact with a specific biochemical target.

The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. dovepress.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's binding pocket. nih.govdovepress.com

For example, since this compound is an analogue of GABA, a hypothetical docking study could be performed against GABA aminotransferase (GABA-AT). Such a study, similar to those performed for other GABA analogues, would aim to predict its binding mode and affinity. nih.gov The analysis would focus on how the difluoro-substituted backbone orients itself within the active site and which residues it interacts with, providing a structural hypothesis for its biochemical activity that could guide further experimental investigation.

Applications of 4 Amino 3,3 Difluorobutanoic Acid in Advanced Chemical and Biochemical Research

Strategic Role as a Chiral Building Block in Complex Fluorinated Organic Synthesis

4-Amino-3,3-difluorobutanoic acid serves as a valuable chiral building block in the synthesis of complex fluorinated organic molecules. researchgate.netsigmaaldrich.comnih.gov The presence of the difluoromethylene group imparts unique stereoelectronic properties, influencing the conformation and reactivity of the molecule. The strategic placement of fluorine atoms can significantly alter the physicochemical properties of organic compounds, such as their stability, reactivity, lipophilicity, and acidity, with minimal steric hindrance. sigmaaldrich.com This makes fluorinated building blocks, including this compound, highly sought after in medicinal chemistry and materials science. sigmaaldrich.com

The synthesis of various fluorinated compounds often relies on the use of such specialized building blocks. sigmaaldrich.combeilstein-journals.org For instance, methods have been developed for the synthesis of fluorinated amino acids, which are crucial components in the development of new drugs and biologically active peptides. nih.govresearchgate.net The incorporation of fluorine can lead to compounds with enhanced thermal stability and improved pharmacokinetic profiles. sigmaaldrich.comresearchgate.net The versatility of this compound as a chiral synthon allows for its use in creating a diverse array of more complex fluorinated structures. researchgate.netnih.gov

Incorporation into Peptides and Peptidomimetics for Structural and Functional Modulation

The unique structural features of this compound make it an attractive candidate for incorporation into peptides and peptidomimetics, enabling the modulation of their structure and function. nih.govupc.edunih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. upc.eduresearchgate.netslideshare.net

Design of Conformationally Constrained Peptides

The introduction of this compound into a peptide backbone can impose significant conformational constraints. nih.govnih.gov The gem-difluoro group influences the local geometry, restricting the rotational freedom around adjacent single bonds. This rigidity can help to lock the peptide into a specific, biologically active conformation, which can lead to higher binding affinity and selectivity for its target. nih.govnih.gov The design of such conformationally constrained peptides is a key strategy in modern drug discovery, aiming to create potent and selective therapeutic agents. upc.edunih.govnih.gov The ability to control the three-dimensional structure of a peptide is crucial for mimicking the binding epitopes of natural proteins. nih.gov

Enhancing Metabolic Stability and Proteolytic Resistance of Peptide Chains

A major challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.gov The incorporation of non-natural amino acids like this compound can significantly enhance the metabolic stability of peptide chains. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong and the presence of the difluoromethylene group can sterically hinder the approach of proteolytic enzymes, thereby preventing the cleavage of nearby peptide bonds. nih.gov This increased resistance to proteolysis leads to a longer in vivo half-life, which is a desirable characteristic for peptide-based drugs. nih.govnih.gov

Non-Canonical Amino Acid Mutagenesis in Protein Engineering

The site-specific or residue-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering. nih.govnih.govfrontiersin.org This technique allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function. nih.govyoutube.com this compound can be utilized as an ncAA to probe enzyme active sites, modulate protein stability, or create proteins with new catalytic activities. nih.govfrontiersin.org The introduction of the fluorinated moiety provides a unique spectroscopic probe (¹⁹F NMR) for studying protein dynamics and interactions.

Development of Enzyme Inhibitors and Mechanistic Probes (Strictly in vitro Biochemical Studies)

In the realm of in vitro biochemical research, this compound and its derivatives have been instrumental in the development of enzyme inhibitors and as probes to elucidate enzymatic mechanisms. nih.govnih.gov

Investigation of Enzyme-Substrate Interactions and Catalytic Mechanisms

The unique electronic properties of the difluoromethylene group in this compound make it a valuable tool for studying enzyme-substrate interactions. rsc.org By replacing a native substrate with its fluorinated analog, researchers can gain insights into the binding mode and the catalytic mechanism of an enzyme. nih.govnih.gov The fluorine atoms can act as sensitive reporters for changes in the electronic environment of the enzyme's active site.

For example, studies on γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism, have utilized fluorinated analogs to understand its catalytic cycle. nih.govnih.gov Racemic 4-amino-3-fluorobutanoic acid was found to be a substrate for GABA-AT, leading to the elimination of hydrogen fluoride (B91410) rather than the typical transamination reaction. nih.gov Further investigation with the individual enantiomers revealed that the (R)-enantiomer is a much better substrate for this elimination reaction and a more potent inhibitor of GABA transamination than the (S)-enantiomer. nih.gov This differential reactivity provided valuable information about the conformational requirements for substrate binding and catalysis within the GABA-AT active site. nih.gov

Design of Mechanism-Based Inactivators (e.g., GABA-T inhibition)

This compound and its analogs have been a subject of significant interest in the design of mechanism-based inactivators, particularly for γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govnih.gov Inhibition of GABA-AT can lead to an increase in GABA levels in the brain, which has therapeutic potential for neurological disorders such as epilepsy. nih.govnih.govnih.gov

Mechanism-based inactivators are compounds that are converted by the target enzyme into a reactive species, which then irreversibly inactivates the enzyme. Research into fluorinated GABA analogs has shown that the introduction of fluorine atoms can significantly influence their activity and mechanism of action. For instance, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) was found to be 187 times more potent than vigabatrin, an FDA-approved GABA-AT inactivator. nih.govnih.gov The inactivation mechanism of CPP-115 involves the enzyme-catalyzed hydrolysis of the difluoromethylene group, leading to a conformational change in the enzyme and the formation of a tightly bound, noncovalent complex. nih.govnih.gov

Studies on monofluorinated analogs, such as (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid, have revealed different inactivation mechanisms. nih.gov These compounds also act as mechanism-based inactivators, but their interaction with GABA-AT leads to the disruption of a key salt bridge within the enzyme's active site. nih.govresearchgate.net

The investigation of 3-amino-4-fluorobutanoic acid has shown that it acts as a substrate for GABA-AT, but instead of undergoing the typical transamination reaction, it leads to the elimination of hydrogen fluoride (HF). nih.govnih.govnih.gov The (R)-enantiomer of this compound is a much more efficient substrate for HF elimination and a more potent inhibitor of GABA transamination compared to the (S)-enantiomer. nih.govnih.gov This stereospecificity provides insights into the conformational requirements for binding to the GABA-AT active site. nih.gov

Table 1: Investigated GABA-AT Inactivators and their Mechanisms

CompoundKey Mechanistic FeaturePotency Relative to Vigabatrin
(1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115)Hydrolysis of difluoromethylene group, conformational change187 times more potent nih.govnih.gov
(E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acidDisruption of Glu270-Arg445 salt bridgeComparable nih.gov
3-amino-4-fluorobutanoic acidSubstrate for HF elimination, not transamination(R)-enantiomer is a more potent inhibitor nih.govnih.gov

Fluorine as a Spectroscopic Reporter in Biological Systems

The unique properties of the fluorine-19 (¹⁹F) nucleus make it an exceptional spectroscopic probe for studying biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F provides high sensitivity. nih.govresearchgate.net Furthermore, its chemical shift is extremely sensitive to the local molecular environment, and its near absence in biological systems ensures that the ¹⁹F NMR signal is specific to the introduced fluorinated molecule. nih.gov

Incorporating fluorine-containing amino acids, such as derivatives of this compound, into proteins allows for the study of protein structure, dynamics, and interactions. biophysics.orgnih.gov The ¹⁹F chemical shifts are highly sensitive to changes in protein conformation, providing a powerful tool to monitor conformational changes upon ligand binding or other events. biophysics.org For instance, a protein with multiple fluorinated residues will typically show distinct ¹⁹F NMR signals for each residue in its native state, which collapse into a single resonance upon denaturation. biophysics.org

Recent advancements, such as the use of trifluoromethyl (CF₃) groups and ¹⁹F-¹³C labeling in conjunction with Transverse Relaxation Optimized Spectroscopy (TROSY), have overcome previous limitations related to line broadening at high magnetic fields, enabling the study of large biomolecular systems. nih.gov These techniques allow for the investigation of protein-protein and protein-ligand interactions, providing valuable information on binding affinities and kinetics. nih.govbohrium.com The C-F bond itself can also serve as a conformational probe to understand the dynamic binding processes and bioactive conformations of substrates in enzymes. nih.gov

Application in Material Science as a Monomer or Precursor for Functional Polymers

While specific research on the direct use of this compound as a monomer for functional polymers is not extensively documented in the provided search results, the principles of using amino acid derivatives in polymer synthesis are well-established. Amino acids and their derivatives can be functionalized to act as monomers in various polymerization reactions, including radical polymerization. mdpi.comresearchgate.net

The presence of both an amino group and a carboxylic acid group in this compound allows for its potential incorporation into polyamides or other polymers through condensation reactions. The difluoro-substitution on the butanoic acid backbone would impart unique properties to the resulting polymer, such as increased thermal stability, altered hydrophobicity, and specific molecular recognition capabilities.

The synthesis of molecularly imprinted polymers (MIPs) using amino acid derivatives as templates highlights the potential for creating polymers with high selectivity for specific molecules. mdpi.com In this process, functional monomers are polymerized around a template molecule. After removal of the template, the polymer contains cavities that are complementary in shape and functionality to the template. Given its structure, this compound could serve as a template or a functional monomer in the creation of such specialized polymers.

Advanced Bioanalytical Method Development for Detection and Quantification (excluding clinical diagnostics)

The detection and quantification of amino acids and their derivatives in various research contexts require sensitive and specific analytical methods. For fluorinated compounds like this compound, techniques that can handle complex matrices and provide accurate quantification are essential.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the quantification of free amino acids in environmental and biological samples. researchgate.netcopernicus.org This method can be employed for the analysis of this compound, offering high sensitivity and the ability to separate it from other components in a mixture. researchgate.netcopernicus.org The use of a standard addition method can help to correct for matrix effects, ensuring accurate quantification. researchgate.netcopernicus.org

Another emerging technique is secondary electrospray ionization-mass spectrometry (SESI-MS), which has been used for the real-time, noninvasive quantification of amino acids in exhaled breath. nih.govresearchgate.net This method demonstrates the potential for developing rapid and sensitive analytical tools for amino acid analysis in various research settings. nih.govresearchgate.net

For fluorinated compounds specifically, ¹⁹F NMR can be used not only as a structural probe but also for quantitative analysis. The integral of the ¹⁹F NMR signal is directly proportional to the concentration of the fluorinated species, providing a non-destructive method for quantification.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺140.05176124.0
[M+Na]⁺162.03370131.3
[M-H]⁻138.03720120.1
[M+NH₄]⁺157.07830144.3
[M+K]⁺178.00764130.5
[M+H-H₂O]⁺122.04174118.3
Data from PubChemLite. uni.lu

This table provides predicted collision cross section (CCS) values for different adducts of this compound, which are useful parameters in ion mobility-mass spectrometry-based analytical methods. uni.lu

Emerging Research Directions and Future Challenges for 4 Amino 3,3 Difluorobutanoic Acid

Exploration of Novel and Sustainable Biocatalytic Routes for its Synthesis

The development of environmentally benign and efficient synthetic methods is a paramount challenge in modern chemistry. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a promising and sustainable alternative to traditional synthetic routes. For 4-Amino-3,3-difluorobutanoic acid, the exploration of biocatalytic synthesis is a key emerging research direction.

A primary focus is on the use of transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.govgoogle.com The hypothetical biocatalytic synthesis of this compound would likely involve the stereoselective amination of a precursor molecule, 3,3-difluoro-4-oxobutanoic acid. Transaminases are well-suited for creating chiral amines, and engineered variants have shown efficacy in synthesizing non-canonical amino acids, including those with branched side chains. nih.govebi.ac.uk

Future research will likely concentrate on:

Enzyme Screening and Engineering: Identifying wild-type transaminases or engineering existing ones to accept the fluorinated keto-acid precursor with high efficiency and stereoselectivity.

"Smart" Amine Donors: Employing amine donors, such as lysine, that can drive the reaction equilibrium towards product formation by converting into a stable cyclic byproduct, thus improving yields. nih.gov

Process Optimization: Developing reaction conditions that maximize enzyme stability and activity in the presence of the fluorinated substrate, which can sometimes be challenging for biocatalysts.

Potential Biocatalytic ApproachKey Enzyme ClassPrecursor SubstrateAnticipated Challenge
Asymmetric AminationTransaminase (ω-TA)3,3-difluoro-4-oxobutanoic acidSubstrate recognition and enzyme inhibition by the fluorinated compound.
Dynamic Kinetic ResolutionTransaminase & RacemaseRacemic this compoundFinding a suitable racemase that is active on the fluorinated substrate.

Development of Chemo-Enzymatic Cascades for Efficient Production

To overcome the limitations of purely chemical or biological syntheses, researchers are increasingly turning to chemo-enzymatic cascades. These multi-step processes integrate chemical and enzymatic transformations to streamline production, enhance efficiency, and reduce waste. nih.govnih.gov For this compound, such cascades could offer a powerful route from simple starting materials to the final, high-value product.

A potential chemo-enzymatic route could begin with a chemical synthesis to create the fluorinated carbon backbone, followed by one or more enzymatic steps to introduce the chiral amine functionality. rsc.org For example, a fluorinated intermediate could be chemically synthesized and then converted to the corresponding keto-acid, which would then enter a biocatalytic amination step as described previously. researchgate.net

Future challenges in this area include:

Process Integration: Ensuring the compatibility of reaction conditions (solvent, pH, temperature) between the chemical and enzymatic steps.

Flow Chemistry: Adapting these cascades to continuous flow systems, which can enhance automation, safety, and scalability. researchgate.net

Atom Economy: Designing cascades that maximize the incorporation of atoms from the starting materials into the final product, adhering to the principles of green chemistry. nih.gov

Integration into Supramolecular Chemistry and Self-Assembly Architectures

Fluorination is a powerful tool for engineering the self-assembly of amino acids and peptides into well-defined nanostructures such as fibrils, hydrogels, and nanoparticles. nih.govresearchgate.net The introduction of fluorine can modulate intermolecular interactions, including hydrogen bonding and hydrophobic forces, to direct the formation of these materials. rsc.orgbeilstein-journals.org

This compound, as a non-natural fluorinated amino acid, is a prime candidate for integration into supramolecular architectures. The gem-difluoro group can influence peptide backbone conformation and introduce unique fluorophilic interactions, potentially leading to materials with novel properties. nih.gov

Key research directions include:

Peptide Engineering: Incorporating this compound into peptide sequences to study its effect on β-sheet formation and fibrillization. nih.gov

Hydrogel Formation: Exploring the ability of peptides containing this residue to form self-supporting hydrogels for applications in tissue engineering and drug delivery. researchgate.net

Fluorine-Specific Interactions: Investigating how the C-F bonds participate in non-covalent interactions to drive the assembly of complex, hierarchical structures.

Expanding the Scope of its Application in Advanced Organic Synthesis Beyond Current Limitations

Beyond its potential in materials science, this compound represents a valuable building block for advanced organic synthesis. nih.gov Non-proteinogenic amino acids are crucial components in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. mdpi.com

The unique combination of a γ-amino acid scaffold and a gem-difluoro group makes this compound particularly interesting for:

Conformationally Constrained Peptides: The steric bulk and electronic properties of the CF2 group can restrict the conformational freedom of peptide backbones, which is a key strategy in drug design. nih.gov

Diversity-Oriented Synthesis (DOS): Using this compound as a starting scaffold to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery programs. mdpi.com

Fluorinated Bioactive Molecules: The gem-difluoro group can serve as a stable bioisostere for a ketone or a hydrated aldehyde, allowing for the synthesis of novel enzyme inhibitors or metabolic probes. nih.gov

Application AreaRole of this compoundPotential Advantage
PeptidomimeticsConstrained building blockIncreased metabolic stability and defined secondary structure.
Medicinal ChemistryScaffold for small moleculesIntroduction of fluorine can enhance binding affinity and lipophilicity.
Polymer ChemistryFluorinated monomerCreation of specialty polymers with unique thermal and chemical properties.

Unexplored Reactivity Patterns and Opportunities for New Chemical Transformations

The chemical reactivity of this compound is not yet fully explored, presenting opportunities for discovering new chemical transformations. The interplay between the amino group, the carboxylic acid, and the adjacent gem-difluoro group can lead to unique reactivity.

Potential areas of investigation include:

C-F Bond Activation: While generally stable, the C-F bond can be activated under specific conditions, opening pathways to further functionalization.

Elimination Reactions: Analogous to its monofluoro counterpart, which undergoes HF elimination when interacting with certain enzymes, this compound might be induced to eliminate HF or H2 to form unsaturated products. nih.govnih.gov This could be a route to synthesizing fluorinated alkenes. acs.org

Influence on Acidity/Basicity: The strong electron-withdrawing nature of the gem-difluoro group is known to lower the pKa of adjacent amino groups, which can alter the compound's behavior in both chemical reactions and biological systems. nih.gov

Addressing Scalability and Cost-Effectiveness in its Production for Broader Research Applications

A significant hurdle for the widespread use of many fluorinated compounds is the difficulty and expense of their synthesis. numberanalytics.com The production of this compound is no exception, and addressing the challenges of scalability and cost-effectiveness is crucial for its adoption in broader research and potential commercial applications.

Current challenges in the synthesis of fluorinated amino acids include multi-step procedures, the use of expensive and hazardous fluorinating reagents, and complex purification steps. chemrxiv.org Future research must focus on:

Developing Convergent Synthetic Routes: Designing syntheses that build the molecule from smaller, readily available fragments in fewer steps.

Process Intensification: Utilizing technologies like continuous flow chemistry to improve efficiency, safety, and control over reaction conditions, which is particularly important for potentially exothermic fluorination reactions. numberanalytics.com

Novel Fluorinating Reagents: Discovering or developing cheaper, safer, and more selective reagents for introducing the gem-difluoro moiety.

Identification of Novel Biochemical Targets and Mechanistic Probes

Fluorinated analogues of natural substrates are powerful tools for probing enzyme mechanisms and identifying new biochemical targets. The C-F bond can serve as a sensitive reporter for 19F NMR studies and can alter binding and catalytic events in predictable ways. mdpi.com

Building on research into related compounds, this compound shows promise as:

A Probe for Aminotransferases: Studies on the monofluoro analogue, 4-amino-3-fluorobutanoic acid, have shown it to be a substrate for γ-aminobutyric acid aminotransferase (GABA-AT), acting as a conformational probe for the enzyme's active site. nih.gov The difluoro compound could be used to further investigate the mechanism of GABA-AT and other aminotransferases, such as human ornithine aminotransferase (hOAT). ebi.ac.uknih.gov

An Inhibitor or Inactivator: The gem-difluoro group can act as a bioisostere of a carbonyl group, potentially making it an inhibitor of enzymes that recognize carbonyl-containing substrates. Its unique reactivity could also lead to mechanism-based inactivation of target enzymes.

A Tracer for Metabolic Studies: If labeled with radioactive isotopes, its altered metabolic profile due to the stable CF2 group could make it a useful tracer for studying amino acid metabolism.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-amino-3,3-difluorobutanoic acid?

Methodological Answer:

  • Reaction Conditions : Temperature, solvent polarity, and reaction time significantly impact yield and purity. For fluorinated analogs, polar aprotic solvents (e.g., DMF) enhance fluorine incorporation, while temperatures between 60–80°C balance reactivity and side-product formation .
  • Catalysts : Use palladium or nickel catalysts in cross-coupling reactions to introduce fluorine atoms efficiently .
  • Purification : Employ recrystallization or preparative HPLC to isolate enantiomerically pure forms, critical for biological studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine positions and assessing stereochemistry. 1H^{1}\text{H} NMR resolves amino and carboxylic proton environments .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns, especially for resolving diastereomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities during synthetic optimization .

Advanced Research Questions

Q. How can this compound be utilized as a nonhydrolyzable phosphoserine analog in peptide synthesis?

Methodological Answer:

  • Design Strategy : Replace phosphoserine with this compound to mimic phosphorylation while resisting phosphatases. Incorporate via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives .
  • Applications : Study phosphorylation-dependent protein interactions (e.g., kinase-substrate binding) by integrating the analog into peptide substrates. Validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in reported bioactivity data for fluorinated amino acids like this compound?

Methodological Answer:

  • Variable Control : Compare studies for consistency in enantiomeric purity, solvent systems, and assay conditions (e.g., pH, ionic strength). Contradictions often arise from differing stereochemistry or aggregation states .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities across studies. Validate experimentally via dose-response curves in standardized assays .

Q. What computational modeling approaches are recommended to study the conformational dynamics of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvated systems to analyze fluorine’s electronegativity effects on backbone flexibility. Use AMBER or CHARMM force fields with explicit solvent models .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict hydrogen-bonding interactions in enzyme active sites. Gaussian or ORCA software suites are recommended .

Q. What are the advantages of enzymatic vs. chemical synthesis for producing enantiopure this compound?

Methodological Answer:

  • Enzymatic Routes : Use transaminases or acylases for stereoselective synthesis under mild conditions (e.g., aqueous buffers, 25–37°C). Ideal for scalable production of single enantiomers .
  • Chemical Routes : Asymmetric hydrogenation or chiral auxiliaries (e.g., Evans oxazolidinones) achieve high enantiomeric excess (ee > 95%) but require harsh conditions (e.g., high-pressure H2_2) .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition potencies for fluorinated amino acid derivatives?

Methodological Answer:

  • Structural Variants : Differences in fluorine substitution patterns (e.g., 3,3-difluoro vs. 4,4-difluoro) alter steric and electronic profiles. Perform comparative structure-activity relationship (SAR) studies .
  • Assay Artifacts : Fluorinated compounds may interfere with fluorescence-based assays. Validate results using orthogonal methods (e.g., radiometric assays) .

Methodological Tables

Synthesis Method Comparison Chemical Synthesis Enzymatic Synthesis
Enantiomeric Excess 90–98% (chiral catalysts)>99% (enzyme specificity)
Typical Yield 60–75%40–60%
Key Limitation Harsh reaction conditionsScalability challenges
Characterization Techniques Application
19F^{19}\text{F} NMR Fluorine positional analysis
X-ray Crystallography Absolute configuration resolution
HRMS Molecular formula validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.